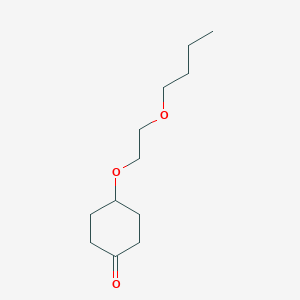

4-(2-Butoxyethoxy)cyclohexan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is commonly used as a solvent in various industrial applications, including the production of paints, coatings, and adhesives.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Butoxyethoxy)cyclohexan-1-one typically involves the reaction of cyclohexanone with diethylene glycol monobutyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes often include continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

化学反応の分析

Types of Reactions

4-(2-Butoxyethoxy)cyclohexan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxyethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are often employed

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanones depending on the nucleophile used.

科学的研究の応用

4-(2-Butoxyethoxy)cyclohexan-1-one has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.

Industry: Utilized in the production of paints, coatings, adhesives, and other industrial products

作用機序

The mechanism of action of 4-(2-Butoxyethoxy)cyclohexan-1-one involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also participate in chemical reactions, altering the structure and function of target molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems .

類似化合物との比較

4-(2-Butoxyethoxy)cyclohexan-1-one can be compared with other similar compounds, such as:

Cyclohexanone: A simpler ketone with similar reactivity but lacking the butoxyethoxy group.

Diethylene glycol monobutyl ether: A related ether compound used as a solvent but without the cyclohexanone moiety.

4-(2-Methoxyethoxy)cyclohexan-1-one: A similar compound with a methoxyethoxy group instead of a butoxyethoxy group, which may exhibit different solubility and reactivity properties

These comparisons highlight the unique properties of this compound, such as its specific solubility characteristics and reactivity patterns, which make it valuable for certain applications.

生物活性

4-(2-Butoxyethoxy)cyclohexan-1-one is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexanone ring substituted with a butoxyethoxy group. This structure is significant as it may influence the compound's interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various bacterial strains demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Preliminary investigations have suggested that this compound may possess anticancer properties. In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induces apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

- Concentration Tested : 10, 25, and 50 µM

- Results :

- At 50 µM, a significant reduction in cell viability was observed (p < 0.05).

- Apoptotic markers were upregulated, indicating a potential pathway for therapeutic intervention.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The compound appears to modulate enzyme activity and influence signaling pathways related to cell survival and proliferation.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological implications of exposure to this compound. Studies have indicated that high concentrations can lead to cytotoxic effects in non-target cells, necessitating further investigation into its safety profile.

| Toxicological Endpoint | Observed Effects |

|---|---|

| Acute Toxicity | Hemolysis at high doses |

| Organ Toxicity | Liver and kidney damage in animal models |

Q & A

Q. What are the key considerations for designing a synthesis protocol for 4-(2-Butoxyethoxy)cyclohexan-1-one?

Answer:

A robust synthesis protocol should prioritize:

- Substituent Compatibility : The 2-butoxyethoxy group requires ether bond formation. Consider nucleophilic substitution (e.g., Williamson ether synthesis) or coupling reactions between a cyclohexanone precursor and a butoxyethoxy-containing reagent.

- Reaction Conditions : Optimize temperature, solvent polarity (e.g., THF or DMF), and catalysts (e.g., phase-transfer catalysts for biphasic systems).

- Purification : Use column chromatography or recrystallization to isolate the product from byproducts (e.g., unreacted cyclohexanone derivatives).

- Characterization : Validate intermediates with TLC and final product purity via NMR and HRMS .

Q. How can researchers resolve discrepancies in reported yields for this compound synthesis?

Answer:

Yield inconsistencies often arise from:

- Reagent Purity : Trace moisture or impurities in starting materials (e.g., cyclohexanone derivatives) can inhibit reactions. Use freshly distilled reagents.

- Reaction Monitoring : Employ in-situ techniques like FT-IR or GC-MS to track reaction progress and identify incomplete conversions.

- Parameter Optimization : Systematically vary parameters (e.g., temperature, stoichiometry) using design-of-experiment (DoE) approaches.

- Byproduct Analysis : Use HPLC or LC-MS to detect side products (e.g., over-oxidized or dimerized species) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the cyclohexanone ring (δ 2.0–2.5 ppm) and butoxyethoxy chain (δ 3.4–4.0 ppm for ether-linked CH₂ groups).

- ¹³C NMR : Confirm carbonyl (δ ~210 ppm) and ether carbons (δ 60–70 ppm).

- IR Spectroscopy : Detect carbonyl stretching (1700–1750 cm⁻¹) and C-O-C ether bonds (1100–1250 cm⁻¹).

- HRMS : Validate molecular ion peaks and isotopic patterns .

Q. What strategies can be employed to optimize the regioselectivity in the functionalization of this compound?

Answer:

- Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic attacks to specific positions on the cyclohexanone ring.

- Catalytic Control : Use transition-metal catalysts (e.g., Pd or Ru complexes) for C-H activation at desired sites.

- Computational Modeling : Predict reactive sites via DFT calculations analyzing electron density and frontier molecular orbitals .

Q. How does the 2-butoxyethoxy group influence the compound’s reactivity in nucleophilic addition reactions compared to other cyclohexanone derivatives?

Answer:

- Steric Effects : The bulky butoxyethoxy chain may hinder nucleophilic attack at the carbonyl carbon, reducing reactivity compared to less-substituted derivatives.

- Electronic Effects : The electron-donating ether oxygen could destabilize the carbonyl’s electrophilicity, slowing reactions like Grignard additions.

- Experimental Validation : Compare kinetic data (e.g., rate constants for NaBH₄ reduction) with analogs (e.g., 4-chlorophenyl derivatives) to quantify effects .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound?

Answer:

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.

- Enzyme Inhibition : Test interactions with cyclooxygenase (COX) or kinases via fluorometric assays.

- Receptor Binding : Perform radioligand displacement studies for GPCRs or ion channels, referencing structural analogs like ketamine .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility and logP values by modeling interactions with solvents like water or octanol.

- Docking Studies : Identify potential protein targets (e.g., NMDA receptors) by simulating ligand-receptor binding affinities.

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

Q. What are the challenges in achieving high enantiomeric purity during the synthesis of this compound, and how can they be addressed?

Answer:

- Chiral Center Formation : Asymmetric synthesis requires chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymes (e.g., ketoreductases).

- Racemization Risk : Avoid high temperatures or acidic conditions that promote epimerization.

- Resolution Techniques : Use chiral HPLC or diastereomeric salt crystallization to separate enantiomers .

特性

IUPAC Name |

4-(2-butoxyethoxy)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h12H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDDRJYPSQHFIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC1CCC(=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。